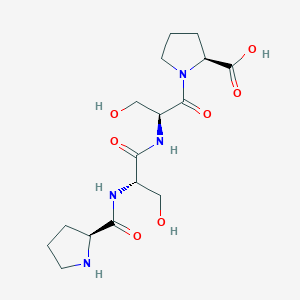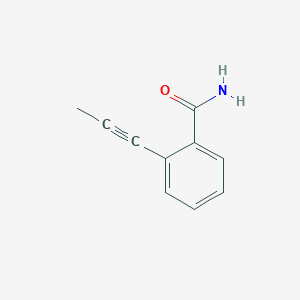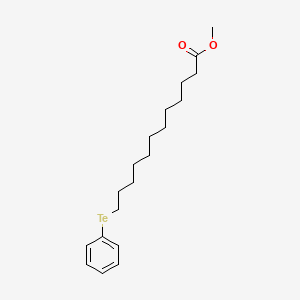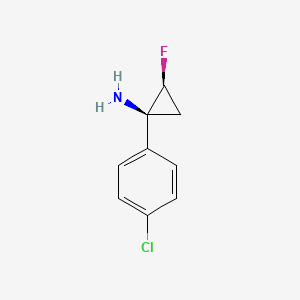
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a 4-chlorophenyl group and a fluorine atom. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of trans-1-nitro-2-(4-chlorophenyl)-cyclopropane.
Reduction: The nitro group is reduced to an amine using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C). This step is crucial for maintaining the stereochemistry of the product.
Purification: The resulting amine is purified through filtration and washing with methanol, followed by drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2R)-: This is the enantiomer of the compound , differing only in its stereochemistry.
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2R)-: Another stereoisomer with different spatial arrangement.
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2S)-: Yet another stereoisomer with unique properties.
Uniqueness
The (1S,2S) configuration of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro- imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its other stereoisomers and valuable for certain applications .
Propriétés
Numéro CAS |
834155-42-9 |
|---|---|
Formule moléculaire |
C9H9ClFN |
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
(1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-1-6(2-4-7)9(12)5-8(9)11/h1-4,8H,5,12H2/t8-,9-/m0/s1 |
Clé InChI |
FMIKTPSSIXOIPU-IUCAKERBSA-N |
SMILES isomérique |
C1[C@@H]([C@]1(C2=CC=C(C=C2)Cl)N)F |
SMILES canonique |
C1C(C1(C2=CC=C(C=C2)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



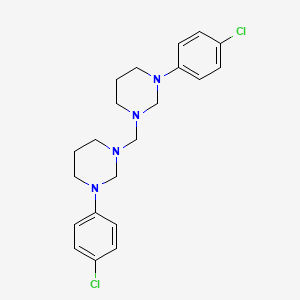
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
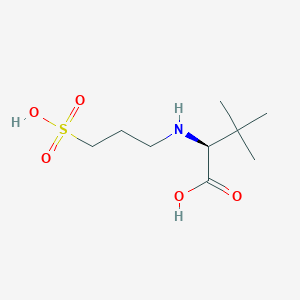
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
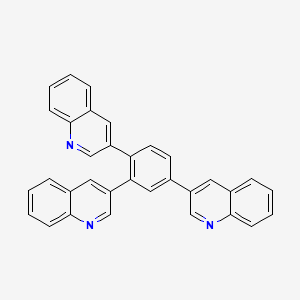
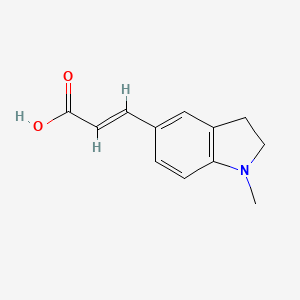
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
